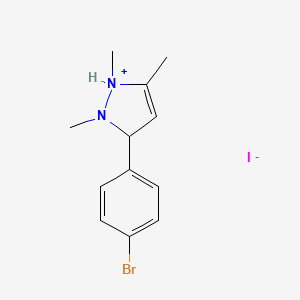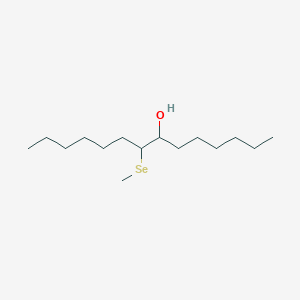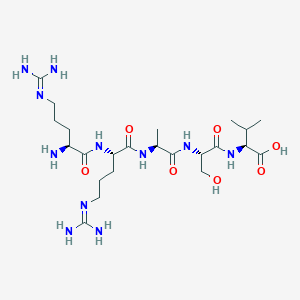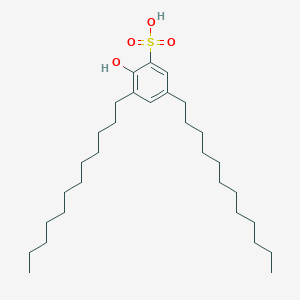
Octyl tribromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl tribromoacetate is an organic compound with the molecular formula C₁₀H₁₇Br₃O₂. It is an ester derived from octanol and tribromoacetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octyl tribromoacetate can be synthesized through the esterification reaction between octanol and tribromoacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Octyl tribromoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octanol and tribromoacetic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms.
Major Products Formed
Hydrolysis: Octanol and tribromoacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octyl tribromoacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of octyl tribromoacetate involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of new chemical bonds and derivatives. This reactivity is harnessed in various applications, including organic synthesis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octyl acetate: An ester formed from octanol and acetic acid, known for its fruity odor and use in flavorings and perfumes.
Octyl gallate: An antioxidant used in food preservation and studied for its antibacterial properties.
Uniqueness
Octyl tribromoacetate is unique due to the presence of three bromine atoms, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and research applications .
Eigenschaften
CAS-Nummer |
59956-65-9 |
|---|---|
Molekularformel |
C10H17Br3O2 |
Molekulargewicht |
408.95 g/mol |
IUPAC-Name |
octyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C10H17Br3O2/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h2-8H2,1H3 |
InChI-Schlüssel |
KUQFXUIIYGPMBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)


![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)

![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)


![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)
